molecular formula C8H10N2OS B2606818 1-Amino-5-thiophen-2-ylpyrrolidin-2-one CAS No. 2460754-54-3

1-Amino-5-thiophen-2-ylpyrrolidin-2-one

Cat. No. B2606818
CAS RN: 2460754-54-3
M. Wt: 182.24
InChI Key: JDJIRNJWKGUNGB-UHFFFAOYSA-N
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Description

1-Amino-5-thiophen-2-ylpyrrolidin-2-one, also known as TASP, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Chemical Properties

1-Amino-5-thiophen-2-ylpyrrolidin-2-one is involved in various synthetic pathways for producing complex molecules, showcasing its versatility in organic chemistry. For example, the compound has been used in the synthesis of 1-alkyl-2,5-bis(thiophenylmethylene)pyrroles through aminomethylation, followed by reactions with iodomethane and sodium thiophenoxide. This process yields monomers useful for creating new conducting polymers, indicating potential applications in materials science and electronic device fabrication (Kim & Elsenbaumer, 1998).

Anticancer Potential

A derivative of 1-Amino-5-thiophen-2-ylpyrrolidin-2-one, specifically 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, has been identified as a novel apoptosis inducer through caspase- and cell-based high-throughput screening assays. This compound exhibits good activity against breast and colorectal cancer cell lines but is inactive against several other cancer cell lines. Its mechanism involves the arrest of cells in the G(1) phase, followed by induction of apoptosis, showcasing its potential as an anticancer agent. Structure-activity relationship (SAR) studies have revealed that the 3-phenyl group can be replaced by a pyridyl group, and a substituted five-member ring in the 5-position is crucial for activity (Zhang et al., 2005).

properties

IUPAC Name

1-amino-5-thiophen-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c9-10-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5-6H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJIRNJWKGUNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-5-thiophen-2-ylpyrrolidin-2-one

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